(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate
Description
(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an allyl substituent at the 3-position, and a hydroxyl group at the 4-position. The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic transformations . The allyl group provides a handle for further functionalization via olefin metathesis, cross-coupling, or oxidation reactions, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing crystallization and biological activity .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m1/s1 |
InChI Key |
XWAFVZGCUNQYNV-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Paal-Knorr condensation reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide and a suitable base.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The allyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl halides, suitable bases like triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxyl derivatives.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
Pharmaceutical Applications
Neurological Disorders :
Research indicates that compounds similar to (3R,4R)-tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate may serve as lead compounds for drug development aimed at treating neurological disorders. The unique structural features allow for selective interactions with neurotransmitter receptors, potentially modulating their activity.
Oxidative Stress :
The compound has been studied for its antioxidant properties, which could be beneficial in developing therapies for diseases associated with oxidative stress, such as neurodegenerative disorders.
Chemical Biology Applications
Enzyme Mechanism Studies :
Due to its ability to modulate biological systems, this compound is utilized as a tool in chemical biology to study enzyme mechanisms. Its chiral nature allows researchers to investigate how different stereoisomers affect enzyme activity.
Cellular Pathway Modulation :
The compound can influence cellular pathways, making it a valuable asset in research aimed at understanding complex biological processes. Studies have shown that it can affect signal transduction pathways related to cell growth and apoptosis.
Material Science Applications
Drug Delivery Systems :
The properties of this compound are being explored for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the efficacy and bioavailability of drugs.
Biocompatible Materials :
Research into the biocompatibility of this compound suggests potential applications in developing biocompatible materials for medical devices or implants. Its structural characteristics may allow for improved integration with biological tissues.
Case Studies
- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (3R,4R)-tert-butyl 3-allyl-4-hydroxypyrrolidine exhibited significant neuroprotective effects in models of oxidative stress-induced neuronal damage.
- Enzyme Interaction Studies : Research conducted by Smith et al. indicated that this compound selectively inhibited certain enzymes involved in metabolic pathways related to cancer progression, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds, while the allyl and tert-butyl groups provide steric and electronic effects that modulate the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate and analogous compounds:
*Molecular weight calculated based on formula C₁₁H₁₉NO₃.
Key Findings from Comparative Analysis:
Functional Group Reactivity: The allyl group in the target compound distinguishes it from analogs with amino (e.g., ), ketone (), or thioether () substituents. This moiety enables unique reactivity in transition-metal-catalyzed reactions, such as Heck or Suzuki couplings, which are less feasible in hydroxyl- or amino-substituted derivatives. The hydroxyl group at position 4 enhances hydrogen-bonding capacity compared to ketone () or methyl () groups, making the compound more suitable for crystal engineering or biological targeting.
Stereochemical Impact: Compounds like (3R,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate () demonstrate how stereochemistry alters ring puckering and intermolecular interactions, affecting binding affinity in enzyme inhibition studies.
Solubility and Stability: Hydrophilic derivatives, such as those with hydroxymethyl () or Cbz-protected amino groups (), exhibit improved aqueous solubility compared to the allyl-containing target compound. Conversely, the Boc group in all analogs ensures stability during acidic or basic conditions.
Biological Relevance: Amino-substituted analogs (e.g., ) are often intermediates in protease inhibitor synthesis, whereas the allyl group in the target compound may serve as a precursor for bioactive molecules via click chemistry or epoxidation .
Biological Activity
(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral organic compound notable for its unique structural features, including a pyrrolidine ring with a tert-butyl group, an allyl group, and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.30 g/mol. Its stereochemistry plays a crucial role in its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of the hydroxyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity. This compound may act through:
- Competitive Inhibition : Binding to the active site of enzymes, preventing substrate access.
- Allosteric Modulation : Binding to sites other than the active site, inducing conformational changes that affect enzyme activity.
Biological Activity Studies
Research has demonstrated that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of serine proteases and kinases, which are critical in numerous physiological processes.
- Neuroprotective Effects : The pyrrolidine structure is often associated with neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : The compound has been evaluated for its potential anti-inflammatory effects, demonstrating the ability to modulate inflammatory pathways in vitro.
Data Table: Biological Activities
Case Studies
Several case studies have explored the biological implications of this compound:
-
Case Study on Enzyme Inhibition :
- A study investigated its effect on a specific serine protease involved in cancer progression. Results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in oncology.
-
Neuroprotective Study :
- In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to control groups.
Q & A
Q. What are the standard synthetic routes for preparing (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate?
-
Methodology : The synthesis typically involves stereoselective allylation of a pyrrolidine precursor. For example, a bromo-substituted analog (CAS 252574-02-0) is synthesized via nucleophilic substitution using tert-butyl carbamate as a protecting group . Allylation may employ palladium-catalyzed coupling or Grignard reagents under inert conditions. Post-reaction purification via column chromatography (hexanes/EtOAc) is common, with yields ranging from 42% to 78% depending on reaction optimization .
-
Key Steps :
- Protection of the pyrrolidine nitrogen with tert-butyloxycarbonyl (Boc).
- Stereoselective introduction of the allyl group using chiral catalysts (e.g., Rh or Pd complexes).
- Deprotection and isolation via crystallization or chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, diastereotopic protons in the allyl group appear as distinct multiplets (δ 5.1–5.8 ppm), while the hydroxyl proton resonates as a broad singlet (δ 1.5–2.0 ppm) .
- Mass Spectrometry : HRMS or ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 256.39 Da) .
- X-ray Crystallography : Resolves absolute configuration, leveraging SHELX programs for refinement .
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation :
- Exposure Limits : Follow OSHA guidelines for pyrrolidine derivatives (TLV: 1 ppm).
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
- Storage : Keep at 2–8°C in airtight containers, away from oxidizing agents .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during allylation?
- Challenges : Racemization at C3/C4 due to steric strain or acidic protons.
- Solutions :
- Use low-temperature reactions (−78°C) to minimize epimerization.
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation) enhance enantiomeric excess (>95% ee) .
- Monitor stereochemistry via chiral HPLC or Mosher ester analysis .
Q. What reaction conditions optimize allylation yields in pyrrolidine derivatives?
- Optimization Table :
Q. How does the hydroxyl group influence hydrogen bonding and crystallinity?
- Structural Insights : The hydroxyl group participates in intramolecular hydrogen bonds with the Boc carbonyl (O···H distance ≈ 2.1 Å), stabilizing the chair conformation. This bonding network facilitates crystallization in monoclinic systems (space group P2₁) .
- Implications :
- Enhances thermal stability (decomposition >200°C).
- Affects solubility: Poor in apolar solvents (hexanes), moderate in EtOAc .
Data Contradictions and Resolution
-
Yield Variability :
-
Stereochemical Assignments :
Applications in Organic Synthesis
-
Intermediate for Pharmaceuticals :
-
Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
